5-chloro-2-methylsulfanyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-4-carboxamide
Description
This pyrimidine-4-carboxamide derivative features a chloro substituent at position 5, a methylsulfanyl group at position 2, and a carboxamide moiety linked to a benzyl group substituted with a 2,2,2-trifluoroethoxy group at the 3-position.
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O2S/c1-25-14-21-7-11(16)12(22-14)13(23)20-6-9-3-2-4-10(5-9)24-8-15(17,18)19/h2-5,7H,6,8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDRVIPQIRLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCC2=CC(=CC=C2)OCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-methylsulfanyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-4-carboxamide (CAS No. 1147696-44-3) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique structure includes a pyrimidine core substituted with various functional groups, which may contribute to its biological activity.
- Molecular Formula : C15H13ClF3N3O2S
- Molecular Weight : 391.79 g/mol
- Purity : Typically ≥ 95%
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial for cell signaling pathways.
Antiplasmodial Activity
Recent research has identified related pyrimidine compounds as potential antimalarial agents. For instance, dual inhibitors of Plasmodium falciparum kinases have shown promising results in inhibiting the growth of malaria parasites. The structural similarity of this compound to these compounds suggests it may exhibit similar antiplasmodial activity.
Cytotoxicity Studies
In vitro assays have demonstrated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, studies on related pyrimidine derivatives have shown IC50 values ranging from 0.29 to 0.90 µM against HepG2 and Caco-2 cell lines, indicating significant anticancer potential.
Case Studies
- Study on Antimalarial Activity : A study evaluated the efficacy of pyrimidine derivatives against chloroquine-resistant strains of Plasmodium falciparum. The results indicated that certain derivatives inhibited parasite growth effectively and could serve as a basis for developing new antimalarial therapies.
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of similar compounds on HePG-2 and Caco-2 cells. The findings revealed that these compounds could induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.
Data Table
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Pyrimidine Modifications
The target compound shares a 5-chloro-2-methylsulfanyl-pyrimidine core with several analogs. Key structural variations occur in the carboxamide substituents and sulfur-containing groups:
Table 1: Structural Comparison of Pyrimidine-4-carboxamide Derivatives
Impact of Substituent Variations
- Trifluoroethoxy vs.
- Methylsulfanyl vs. Ethylsulfanyl : Ethylsulfanyl (835895-77-7) increases steric hindrance, which may reduce binding affinity to targets requiring precise steric complementarity .
- Benzyl vs.
- Sulfamoyl and Acetamido Groups : Polar groups like sulfamoyl (873082-64-5) and acetamido (833430-42-5) improve aqueous solubility but may reduce membrane permeability compared to the lipophilic trifluoroethoxy group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
